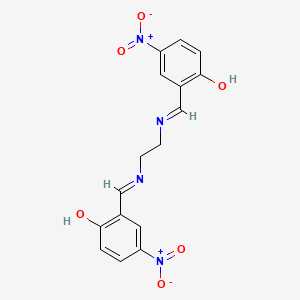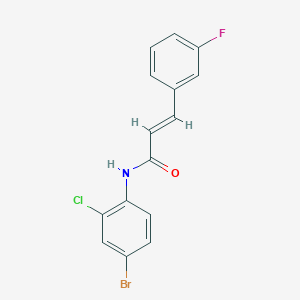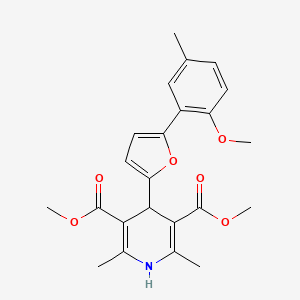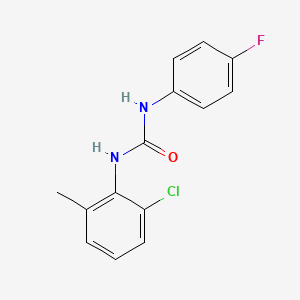
Tris(4-(dimethylamino)phenyl)antimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(dimethylamino)phenyl)antimony is an organometallic compound with the chemical formula C30H42N3Sb This compound features antimony at its core, bonded to three 4-(dimethylamino)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(dimethylamino)phenyl)antimony typically involves the reaction of antimony trichloride with 4-(dimethylamino)phenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-(dimethylamino)phenyl)antimony can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced back to antimony(III) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) derivatives.
Reduction: Antimony(III) compounds.
Substitution: Various substituted phenyl antimony compounds.
Aplicaciones Científicas De Investigación
Tris(4-(dimethylamino)phenyl)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Tris(4-(dimethylamino)phenyl)antimony exerts its effects involves its interaction with molecular targets. The dimethylamino groups can participate in electron-donating interactions, influencing the reactivity of the antimony center. This can affect various pathways, including catalytic processes and binding interactions with other molecules.
Comparación Con Compuestos Similares
- Tris(4-(diethylamino)phenyl)antimony
- Tris(4-(dimethylamino)phenyl)arsenic
- Tris(4-(dimethylamino)phenyl)phosphorus
Comparison: Tris(4-(dimethylamino)phenyl)antimony is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its arsenic and phosphorus analogs
Propiedades
Número CAS |
201742-17-8 |
|---|---|
Fórmula molecular |
C24H30N3Sb |
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
4-bis[4-(dimethylamino)phenyl]stibanyl-N,N-dimethylaniline |
InChI |
InChI=1S/3C8H10N.Sb/c3*1-9(2)8-6-4-3-5-7-8;/h3*4-7H,1-2H3; |
Clave InChI |
IEUSPXVQVBDXPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


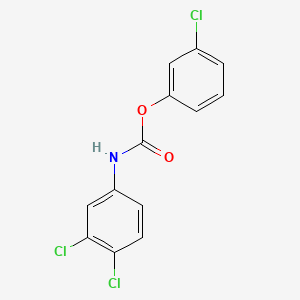
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

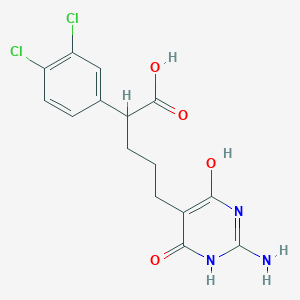
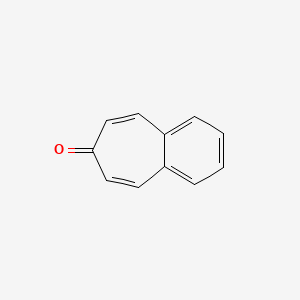
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
